molecular formula C21H20BrN3O3 B6055074 propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Cat. No.: B6055074
M. Wt: 442.3 g/mol
InChI Key: NVLFIMHPUZYUOR-UHFFFAOYSA-N
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Description

Propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a bromine atom, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate typically involves multiple steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a catalyst.

    Synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid: This involves the reaction of 4-bromo-1H-pyrazole with benzyl chloride under basic conditions.

    Formation of the amide bond: The benzoic acid derivative is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with propanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate ester.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include oxidized pyrazole derivatives.

    Reduction: Reduced forms of the benzoate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s reactive sites make it useful for constructing more complex molecules.

    Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The bromine atom and pyrazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with similar reactivity due to the bromine atom and pyrazole ring.

    4-aminobenzoic acid derivatives: Compounds with similar amide bonds and benzoate ester groups.

    Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness

Propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is unique due to its combination of a brominated pyrazole ring, a benzoate ester, and an amide bond

Properties

IUPAC Name

propyl 4-[[4-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-2-11-28-21(27)17-7-9-19(10-8-17)24-20(26)16-5-3-15(4-6-16)13-25-14-18(22)12-23-25/h3-10,12,14H,2,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFIMHPUZYUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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